molecular formula C8H13NO4 B10854570 Alaremycin 2

Alaremycin 2

Cat. No. B10854570
M. Wt: 187.19 g/mol
InChI Key: QSRUAKBTZTXXLM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alaremycin 2 is an antibiotic compound produced by the actinomycete strain Streptomyces sp. A012304. It is structurally related to 5-aminolevulinic acid, a precursor in the biosynthesis of heme. This compound has been found to inhibit the growth of both Gram-negative and Gram-positive bacteria by targeting the heme biosynthetic pathway .

Chemical Reactions Analysis

Types of Reactions

Alaremycin 2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties.

Mechanism of Action

Comparison with Similar Compounds

properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(5R)-5-acetamido-4-oxohexanoic acid

InChI

InChI=1S/C8H13NO4/c1-5(9-6(2)10)7(11)3-4-8(12)13/h5H,3-4H2,1-2H3,(H,9,10)(H,12,13)/t5-/m1/s1

InChI Key

QSRUAKBTZTXXLM-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)CCC(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)CCC(=O)O)NC(=O)C

Origin of Product

United States

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